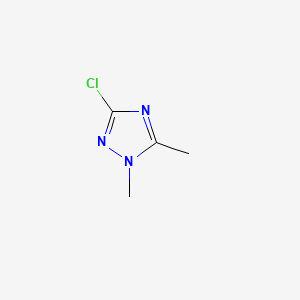

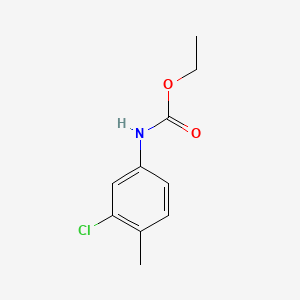

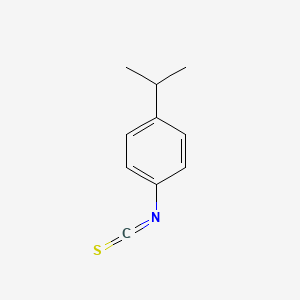

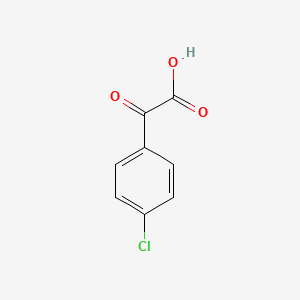

N-Butil-3-ciano-6-hidroxi-4-metil-2-piridona

Descripción general

Descripción

The compound "3-Pyridinecarbonitrile, 1-butyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-" is a pyridine derivative, which is a class of compounds that have been extensively studied due to their diverse range of biological activities and applications in medicinal chemistry. Pyridine derivatives are known for their structural diversity, which allows for a wide range of chemical reactions and potential for synthesis of novel compounds with various properties .

Synthesis Analysis

The synthesis of pyridine derivatives often involves multi-component reactions, which can be efficient and versatile methods for constructing complex molecules. For instance, a one-pot, three-component reaction has been described for the synthesis of pyrazolo[3,4-b]pyridine derivatives, yielding high product yields . Similarly, aminomethylation reactions have been employed to synthesize pyrido[1,2-a][1,3,5]triazine derivatives from dihydropyridine dicarbonitriles . These methods demonstrate the synthetic flexibility of pyridine derivatives, allowing for the introduction of various substituents and functional groups.

Molecular Structure Analysis

The molecular structures of pyridine derivatives are often confirmed using spectroscopic methods such as IR, UV-vis, and fluorescence spectroscopy, as well as X-ray crystallography. For example, the structures of certain pyridine derivatives were elucidated using single crystal X-ray diffraction, providing detailed insights into their molecular geometry and confirming the presence of specific substituents . These structural analyses are crucial for understanding the relationship between the structure of pyridine derivatives and their physical, chemical, and biological properties.

Chemical Reactions Analysis

Pyridine derivatives can undergo a variety of chemical reactions, which can be influenced by the nature of the substituents present on the pyridine ring. Chlorination reactions, for example, have been used to introduce chloro groups into the pyridine ring, which can then react with alkyl- and arylamines to yield amino-substituted pyridinecarbonitriles . The reactivity of these compounds can be further modified through the introduction of additional functional groups, such as nitro, alkoxy, or thioether groups, which can lead to the formation of Schiff bases, pyrazole derivatives, urea derivatives, and carbamates .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. The introduction of different substituents can affect properties such as solubility, melting point, and optical properties. For instance, the fluorescence spectra of pyridine derivatives can vary depending on the solvent and the specific substituents present, indicating changes in their optical properties . Additionally, the biological activities of these compounds, such as antimicrobial and anticancer properties, are also closely related to their chemical structure . Understanding these properties is essential for the development of pyridine derivatives as potential therapeutic agents.

Aplicaciones Científicas De Investigación

Desarrollo de agentes anticancerígenos

N-Butil-3-ciano-6-hidroxi-4-metil-2-piridona: se ha identificado como un andamiaje potencial en el desarrollo de agentes anticancerígenos. Su estructura permite la formación de enlaces de hidrógeno, lo cual es crucial en el diseño de fármacos que pueden unirse selectivamente a los receptores de las células cancerosas .

Aplicaciones antibacterianas y antifúngicas

La capacidad del compuesto para actuar como donador y aceptor de enlaces de hidrógeno lo hace valioso en la creación de nuevos tratamientos antibacterianos y antifúngicos. Esto es particularmente importante en la lucha contra las cepas de bacterias y hongos resistentes a los fármacos .

Fármacos antiinflamatorios

Debido a su estructura química, This compound se puede utilizar para sintetizar fármacos con propiedades antiinflamatorias. Esta aplicación es significativa en el tratamiento de enfermedades inflamatorias crónicas .

Inhibidores de la α-glucosidasa

Este compuesto es un precursor clave en la síntesis de inhibidores de la α-glucosidasa, que se utilizan para controlar la diabetes controlando los niveles de azúcar en la sangre después de las comidas .

Agentes cardiotónicos

La investigación sugiere que los derivados de This compound podrían utilizarse para desarrollar agentes cardiotónicos, que aumentan la contractilidad de los músculos del corazón .

Terapéutica neuroprotectora

Las características estructurales del compuesto pueden aprovecharse para crear terapéutica neuroprotectora, lo que podría ayudar en el tratamiento de enfermedades neurodegenerativas .

Estudios de acoplamiento molecular

This compound: se puede utilizar en estudios de acoplamiento molecular para predecir cómo un compuesto, como un fármaco, interactuará con un objetivo biológico, lo cual es esencial en el diseño de fármacos .

Síntesis de macróciclos

El compuesto sirve como bloque de construcción en la síntesis de macróciclos, que son moléculas grandes con forma de anillo que tienen aplicaciones que van desde sistemas de administración de fármacos hasta sensores químicos .

Safety and Hazards

Propiedades

IUPAC Name |

1-butyl-2-hydroxy-4-methyl-6-oxopyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-3-4-5-13-10(14)6-8(2)9(7-12)11(13)15/h6,15H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSCJSXHNBIXPBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C=C(C(=C1O)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5068158 | |

| Record name | 3-Pyridinecarbonitrile, 1-butyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5068158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39108-47-9 | |

| Record name | 3-Pyridinecarbonitrile, 1-butyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039108479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinecarbonitrile, 1-butyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Pyridinecarbonitrile, 1-butyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5068158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-butyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.343 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Butyl-2-hydroxy-4-methyl-5-cyano-6-pyridinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YX55959N4J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.